Isotenulin

説明

特性

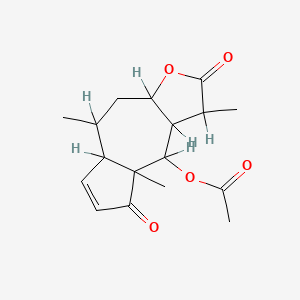

IUPAC Name |

(1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8-9,11-12,14-15H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIIKBWBBCJSQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Investigations of Isotenulin

Botanical Sources and Isolation Methodologies (e.g., Helenium amarum)

Isotenulin is a natural product that has been isolated from plant sources. A prominent botanical source is Helenium amarum, commonly known as sneezeweed, a medicinal plant native to the southeastern USA. researchgate.netnih.gov Tenulin (B101169), a related sesquiterpene lactone and a major component of Helenium amarum, has also been isolated from this plant. nih.govresearchgate.net

Isolation of this compound can be achieved through extraction from plant material. For instance, tenulin was isolated from Helenium amarum through extraction as previously reported. This compound can then be derived from tenulin using established protocols. nih.gov Investigations of the ethanolic extract of H. amarum leaves have also resulted in the isolation of other sesquiterpenes, including aromaticin, mexicanin I, and amaralin, alongside the flavone (B191248) hispidulin. researchgate.net Desacetylthis compound, a related compound, has been isolated from the desert plant Psathyrotes ramosissima (Compositae) using methanol (B129727) extraction followed by fractionation with hexane (B92381) and ethyl acetate (B1210297) and subsequent chromatography on silica (B1680970) gel. tandfonline.com

Here is a table summarizing some botanical sources and isolation mentions:

| Botanical Source | Compound(s) Isolated | Isolation Mention |

| Helenium amarum | This compound, Tenulin | Isolated through extraction; this compound derived from tenulin researchgate.netnih.gov |

| Helenium amarum leaves | Aromaticin, Mexicanin I, Tenulin, Amaralin, Heleniamarin, Hispidulin | Ethanolic extract, HPLC researchgate.net |

| Psathyrotes ramosissima | Desacetylthis compound | Methanol extraction, hexane/ethyl acetate fractionation, silica gel chromatography tandfonline.com |

| Various Helenium species | Tenulin, this compound, Helenalin (B1673037), Neohelenalin, Mexicanin E, Linifolin A, Linifolin B | Studied for isolation and characterization researchgate.net |

Proposed Biosynthetic Pathways for this compound and Structurally Related Sesquiterpenes

Sesquiterpenes, including this compound, are isoprenoids, synthesized from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govnumberanalytics.com Two distinct biosynthetic routes to IPP and DMAPP exist in nature: the mevalonate (B85504) (MVA) pathway and the deoxyxylulose 5-phosphate (DXP) pathway (also known as the MEP pathway). nih.govbeilstein-journals.org

In higher plants, the cytosolic compartment typically contains the enzymes for the MVA pathway, which is involved in the biosynthesis of sterols and also provides precursors for sesquiterpenes. nih.govnih.gov The DXP pathway, located in plastids, is generally responsible for the synthesis of monoterpenes and diterpenes, as well as carotenoids and prenyl side chains of chlorophyll (B73375) and plastoquinone. nih.gov However, IPP for sesquiterpene biosynthesis can be derived from either the MVA pathway, the DXP pathway, or a combination of both, depending on the organism and specific compound. nih.govbeilstein-journals.org

Sesquiterpene biosynthesis normally begins in the cytosol via the C₁₅ prenyl diphosphate farnesyl diphosphate (FPP), which is derived from mevalonic acid and the MVA pathway. beilstein-journals.orgnih.govresearchgate.net Sesquiterpene synthases then act on FPP to yield a wide variety of sesquiterpene structures. nih.gov While the general pathway from IPP/DMAPP to FPP via the MVA pathway is established, the specific steps and enzymatic mechanisms leading to the complex structure of this compound and other sesquiterpene lactones like tenulin involve further cyclization and modification reactions catalyzed by specific enzymes. nih.govresearchgate.netresearchgate.net

A simplified overview of the initial steps in sesquiterpene biosynthesis via the MVA pathway is shown below:

| Precursor/Intermediate | Pathway | Location |

| Acetyl-CoA | MVA | Cytosol |

| Mevalonic acid | MVA | Cytosol |

| Isopentenyl diphosphate (IPP) | MVA/DXP | Cytosol/Plastids |

| Dimethylallyl diphosphate (DMAPP) | MVA/DXP | Cytosol/Plastids |

| Farnesyl diphosphate (FPP) | MVA | Cytosol |

Enzymatic Mechanisms and Precursor Incorporation Studies in this compound Biosynthesis

The biosynthesis of diverse sesquiterpene structures from FPP involves various enzyme-catalyzed reactions, including cyclization, oxidation, and rearrangement steps. Sesquiterpene synthases are key enzymes that catalyze the cyclization of FPP to form different sesquiterpene skeletons. nih.gov Subsequent modifications, such as hydroxylation, oxidation, and lactone ring formation, are carried out by other enzymes, including cytochrome P450 enzymes and dehydrogenases. researchgate.netresearchgate.net

While specific enzymatic mechanisms directly involved in the biosynthesis of this compound have not been detailed in the provided search results, studies on the biosynthesis of other sesquiterpene lactones, such as artemisinin (B1665778), provide insights into the types of enzymatic transformations involved in this class of compounds. For example, the biosynthesis of artemisinin involves cytochrome P450 enzymes catalyzing hydroxylation steps. researchgate.net

Precursor incorporation studies, often using stable isotope-labeled compounds, are valuable tools for elucidating biosynthetic pathways. These studies involve feeding labeled precursors to plants or cell cultures and analyzing the labeling pattern in the isolated natural product to determine which intermediates are incorporated and how the carbon skeleton is assembled. beilstein-journals.orgscispace.com Such studies have been used to investigate sesquiterpene biosynthesis in various plants, helping to confirm or disprove proposed pathways and identify key intermediates. beilstein-journals.org Although the provided search results mention precursor incorporation studies in the context of sesquiterpene biosynthesis in general and in other plant species like Vitis vinifera, specific precursor incorporation studies directly focused on this compound biosynthesis are not detailed. beilstein-journals.org

Chemodiversity and this compound Production within Botanical Genera

The genus Helenium is known for its production of sesquiterpene lactones, contributing to the chemodiversity within this botanical group. researchgate.net Different Helenium species can produce a variety of sesquiterpene lactones, with tenulin being a major component in Helenium amarum. nih.govresearchgate.net The presence and relative abundance of specific sesquiterpene lactones, including this compound and its derivatives, can vary among species within the genus Helenium and potentially among different populations or chemotypes of the same species. researchgate.net

Studies investigating the constituents of various Helenium species have led to the isolation of several sesquiterpene lactones, highlighting the chemical diversity within the genus. researchgate.net This chemodiversity can be influenced by genetic factors, environmental conditions, and developmental stage of the plant. While the provided information confirms the presence of this compound and related sesquiterpene lactones in Helenium species, detailed data on the variation in this compound production across a wide range of botanical genera are not extensively covered in the search results.

Chemical Synthesis and Advanced Structural Elucidation of Isotenulin

Retrosynthetic Analysis and Strategic Disconnections for Isotenulin

Retrosynthetic analysis is a fundamental tool in organic synthesis that involves working backward from the target molecule to identify potential starting materials and synthetic pathways numberanalytics.comjournalspress.com. This process relies on the concept of disconnection, where strategic bonds in the target molecule are conceptually cleaved to break it into simpler fragments numberanalytics.comkccollege.ac.inslideshare.net. The goal is to identify a series of known or plausible bond-forming reactions that could assemble the target molecule from readily available precursors numberanalytics.com.

Key steps in retrosynthetic analysis include identifying the target molecule and its functional groups, analyzing the molecular structure for potential disconnection points, applying disconnection strategies, and identifying potential starting materials and synthetic pathways numberanalytics.com. Strategic disconnections are those that lead to significant simplification of the molecular structure, often involving the cleavage of bonds adjacent to functional groups or the breaking of rings into linear fragments numberanalytics.comdeanfrancispress.com. The "common atom" approach can also be employed, where bonds linking atoms common to multiple rings are disconnected to simplify the structure deanfrancispress.com. Functional group interconversion (FGI) is another important aspect, involving the transformation of one functional group into another to facilitate a disconnection kccollege.ac.inslideshare.net.

Total Synthesis Methodologies and Approaches to the this compound Scaffold

Total synthesis aims to construct a complex molecule from simpler, commercially available precursors through a series of controlled chemical reactions. While specific details on the total synthesis of this compound were not extensively detailed in the search results, the general principles and methodologies for synthesizing complex natural products with similar scaffolds are relevant. Approaches often involve the strategic assembly of the core ring system, the introduction of necessary functional groups at specific positions, and the establishment of the correct stereochemistry.

Syntheses of complex molecules often utilize a combination of established reactions and innovative strategies to build the carbon skeleton and incorporate the required functionality utrgv.eduwu.ac.thscispace.com. The efficiency of a total synthesis is often judged by its step economy, yield, and the control of stereochemistry rsc.org.

Stereocontrolled Synthesis Strategies and Chiral Induction in Complex Ring Systems

Stereocontrolled synthesis is essential for the preparation of chiral molecules like this compound, where specific spatial arrangements of atoms are critical for biological activity. Achieving high levels of stereoselectivity in the construction of complex ring systems, such as those found in sesquiterpene lactones, is a significant challenge in organic chemistry patnawomenscollege.inresearchgate.netnorthwestern.edu.

Strategies for stereocontrolled synthesis often involve the use of chiral starting materials, chiral reagents, chiral catalysts, or the application of asymmetric induction techniques mdpi.comscripps.educjps.org. Chiral induction refers to the influence of a chiral center or chiral environment on the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over others mdpi.comscripps.edu. This can be particularly challenging in the synthesis of polycyclic systems with multiple stereocenters. Advances in asymmetric catalysis and the design of chiral auxiliaries have significantly improved the ability to control stereochemistry in complex syntheses mdpi.comscripps.edu.

Rational Design and Synthesis of this compound Analogs for Mechanistic Probing

Rational design and synthesis of analogs are crucial for understanding the structure-activity relationships of natural products and for developing compounds with improved properties ctdbase.orgjournalspress.comslideshare.netufl.edunih.gov. By systematically modifying the structure of this compound, researchers can probe the role of specific functional groups or structural features in its biological interactions.

The design of analogs is often guided by insights gained from biological studies, computational modeling, and existing structure-activity data nih.gov. Synthetic strategies for preparing analogs may involve modifications to existing synthetic routes or the development of new pathways to introduce specific changes to the this compound scaffold researchgate.net. This can include altering substituents, modifying ring structures, or changing the stereochemistry at specific centers. The synthesized analogs are then typically evaluated for their biological activity to correlate structural changes with functional outcomes rsc.org. For example, studies on tenulin (B101169) and this compound have investigated their effects on P-glycoprotein function, suggesting that analogs could be designed to optimize this activity researchgate.netnih.gov. Research on other natural products has also involved the design and synthesis of analogs to explore their mechanisms of action researchgate.netresearchgate.net.

Advanced Spectroscopic and Crystallographic Techniques for this compound Structure Research (e.g., X-ray Crystallography)

Advanced spectroscopic and crystallographic techniques are indispensable for the definitive structural elucidation of complex natural products like this compound. X-ray crystallography is considered the gold standard for determining the atomic and molecular structure of crystalline solids patnawomenscollege.innorthwestern.edu.

X-ray crystallography involves obtaining a suitable crystal of the compound, exposing it to an intense beam of X-rays, and measuring the angles and intensities of the diffracted rays patnawomenscollege.in. The resulting diffraction pattern is unique to the compound and can be used to generate a three-dimensional picture of the electron density, allowing for the determination of atomic positions, bond lengths, bond angles, and molecular packing patnawomenscollege.innorthwestern.edunih.gov. This technique provides unambiguous confirmation of the molecular structure, including the stereochemistry northwestern.edu. While specific X-ray crystallographic data for this compound were not detailed, the technique is widely applied to determine the structures of various organic molecules, including natural products patnawomenscollege.innorthwestern.edunih.gov. Other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are also vital for structural characterization, providing information about the connectivity of atoms and the molecular weight, respectively.

Molecular Mechanisms of Biological Activity of Isotenulin

Comprehensive Investigation of Efflux Transporter Modulation: P-glycoprotein (P-gp/ABCB1)

Studies have extensively investigated how isotenulin modulates the function of human P-gp (ABCB1). This modulation involves effects on P-gp's enzymatic activity and its ability to transport substrates out of cells. nih.govresearchgate.netnih.gov

Detailed Analysis of P-gp ATPase Activity Stimulation

P-gp is an ATP-binding cassette transporter that utilizes the energy from ATP hydrolysis to efflux substrates. nih.govplos.orgbioline.org.br this compound has been shown to significantly stimulate the ATPase activity of human P-gp. nih.govresearchgate.netnih.gov This stimulation suggests that this compound interacts with P-gp in a way that promotes ATP hydrolysis, a key step in the transporter's efflux cycle. frontiersin.org At higher concentrations, this compound significantly increased basal P-gp ATPase activity. nih.gov Furthermore, this compound at a concentration of 1 μM was observed to inhibit verapamil-stimulated P-gp ATPase activity. nih.gov

Kinetic Studies of P-gp-Mediated Substrate Efflux Inhibition (e.g., Rhodamine 123, Doxorubicin)

This compound inhibits the efflux function of P-gp, leading to increased intracellular accumulation of P-gp substrates like rhodamine 123 and doxorubicin (B1662922). nih.govresearchgate.netnih.govresearchgate.net Kinetic studies using these fluorescent substrates have provided insights into the nature of this compound's interaction with P-gp. nih.govresearchgate.netnih.govresearchgate.net The efflux of rhodamine 123 and doxorubicin mediated by human P-gp follows Michaelis-Menten kinetics. nih.gov

Competitive and Noncompetitive Interaction Mechanisms with P-gp

Kinetic analysis, often utilizing Lineweaver-Burk plots, has revealed that this compound interacts with the efflux of rhodamine 123 and doxorubicin through different mechanisms. nih.govresearchgate.netnih.gov this compound interacted with the efflux of rhodamine 123 through a competitive mechanism. nih.govresearchgate.netnih.gov This is indicated by a decrease in the affinity (Km) with increasing this compound concentration, while the maximal efflux rate (Vmax) remains unaffected. nih.gov In contrast, this compound interacted with the efflux of doxorubicin through a noncompetitive mechanism. nih.govresearchgate.netnih.gov

In Vitro Cellular Models for P-gp Function Assessment (e.g., Calcein-AM uptake assays, Flp-In™-293 stable expression cells)

To assess the effects of this compound on P-gp function, various in vitro cellular models are employed. A commonly used model involves human P-gp (ABCB1) stable expression cells, such as the ABCB1/Flp-In™-293 cell line. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netsemanticscholar.orgmdpi.commdpi.com These cells are engineered to overexpress human P-gp, providing a reliable system to study transporter-specific interactions. semanticscholar.orgmdpi.com

Calcein-AM uptake assays are frequently used to screen for P-gp inhibition. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netsemanticscholar.orgmdpi.commdpi.com Calcein-AM is a non-fluorescent, hydrophobic substrate for P-gp that is hydrolyzed by intracellular esterases into fluorescent calcein (B42510). nih.govmdpi.com Since calcein is not a P-gp substrate, its intracellular accumulation is inversely proportional to P-gp efflux activity. mdpi.com Treatment with P-gp inhibitors like this compound leads to increased intracellular calcein fluorescence in a dose-dependent manner in ABCB1/Flp-In™-293 cells, indicating inhibition of P-gp efflux function. nih.govmdpi.commdpi.com

Efflux assays using fluorescent substrates like rhodamine 123 and doxorubicin in ABCB1/Flp-In™-293 cells are used for detailed kinetic studies of P-gp inhibition. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netsemanticscholar.orgmdpi.com Intracellular accumulation of these substrates is measured in the presence and absence of this compound to determine its effect on P-gp-mediated efflux. nih.govresearchgate.net

Allosteric and Orthosteric Binding Site Interactions with P-gp

P-gp possesses a large, flexible drug-binding pocket capable of accommodating chemically diverse compounds. plos.orgsci-hub.se This pocket contains multiple binding sites, which can include both orthosteric (transport) and allosteric (regulatory) sites. plos.orgpsu.eduresearchgate.net Orthosteric sites are typically located within the transmembrane domains and are directly involved in substrate translocation. plos.orgresearchgate.net Allosteric sites are topographically distinct and can modulate P-gp function by inducing conformational changes upon ligand binding. plos.orgpsu.eduresearchgate.net

While specific details regarding this compound's precise binding sites (orthosteric or allosteric) on P-gp are not explicitly detailed in the provided snippets, the observation of both competitive and noncompetitive inhibition mechanisms for different substrates (rhodamine 123 and doxorubicin) suggests complex interactions with potentially multiple binding sites or distinct interaction modes within the flexible binding pocket. nih.govresearchgate.netnih.govscielo.br Competitive inhibition typically suggests binding at or near the substrate's binding site, while noncompetitive inhibition implies binding to a distinct site that affects the transporter's activity. bioline.org.brscielo.br The stimulation of P-gp ATPase activity by this compound also points towards an interaction that influences the conformational changes coupled to ATP hydrolysis. nih.govresearchgate.netnih.govfrontiersin.org

Cellular Responses to this compound in Multidrug Resistant Research Cell Lines (e.g., KB-vin, HeLaS3)

This compound has been evaluated for its ability to overcome multidrug resistance in various cancer cell lines, including the multidrug-resistant human cervical cancer cell line KB-vin and the sensitive human cervical carcinoma cell line HeLaS3. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netsemanticscholar.orgmdpi.commedchemexpress.com KB-vin cells are known to overexpress P-gp, contributing to their resistance to various chemotherapeutic agents. nih.govnih.govsemanticscholar.orgmedchemexpress.com HeLaS3 cells serve as a sensitive control. nih.govnih.govsemanticscholar.orgmedchemexpress.com

Studies using SRB assays have shown that while this compound exhibits cytotoxicity in both sensitive and resistant cell lines, its primary effect in the context of MDR is its ability to resensitize resistant cells to chemotherapeutic drugs. nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgmedchemexpress.com The combination of this compound with chemotherapeutic agents such as paclitaxel, vincristine, and doxorubicin significantly resensitized MDR cancer cells like KB-vin to these drugs. nih.govresearchgate.netnih.govmedchemexpress.com This resensitization is attributed to this compound's inhibition of P-gp efflux function, leading to increased intracellular accumulation and efficacy of the co-administered drugs. nih.govresearchgate.netnih.gov

The following table summarizes some key findings regarding this compound's effects on P-gp and cellular responses:

| Effect on P-gp Function | Mechanism of Interaction with Substrate Efflux | Cellular Response in MDR Cells (KB-vin) | Reference |

| Stimulates P-gp ATPase activity | - | - | nih.govresearchgate.netnih.gov |

| Inhibits P-gp efflux function | - | Resensitizes to chemotherapy | nih.govresearchgate.netnih.govresearchgate.net |

| - | Competitive with Rhodamine 123 efflux | - | nih.govresearchgate.netnih.gov |

| - | Noncompetitive with Doxorubicin efflux | - | nih.govresearchgate.netnih.gov |

| Increases intracellular Calcein-AM | - | - | nih.govmdpi.commdpi.com |

| Increases intracellular Rhodamine 123 | - | - | nih.govresearchgate.net |

| Increases intracellular Doxorubicin | - | - | researchgate.net |

| - | - | Synergistic effect with Paclitaxel, Vinblastine (B1199706), Doxorubicin | medchemexpress.commedchemexpress.com |

This data highlights this compound's potential as a P-gp modulator to overcome multidrug resistance in cancer.

Mechanistic Basis of Synergistic Effects with Established Chemotherapeutic Agents in Research Models (e.g., Paclitaxel, Vinblastine, Doxorubicin)

Multidrug resistance in cancer treatment is a major impediment to successful chemotherapy, with drug efflux mediated by P-glycoprotein (P-gp) being a primary mechanism nih.govnih.gov. Studies have investigated the ability of this compound to overcome this resistance and enhance the effectiveness of conventional chemotherapeutic drugs such as paclitaxel, vinblastine, and doxorubicin in research models nih.govresearchgate.net.

This compound has been shown to significantly inhibit the efflux function of P-gp nih.govresearchgate.net. This inhibition is associated with the stimulation of P-gp ATPase activity nih.govresearchgate.net. By interfering with P-gp's ability to pump drugs out of the cell, this compound can lead to increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells nih.gov.

Research using MDR cancer cell lines, such as KB-vin cells (a vinblastine-resistant cell line), has demonstrated that combinations of this compound with chemotherapeutic drugs can significantly re-sensitize these cells nih.govresearchgate.net. For instance, this compound significantly increased the number of vincristine-induced apoptotic cells in MDR cancer cell lines nih.gov.

Studies evaluating the combination effects of this compound with chemotherapeutic agents have utilized methods like calculating Combination Index (CI) values using software such as CompuSyn nih.gov. CI values less than 1 typically indicate synergism nih.govsemanticscholar.org. Similar CI values (0.22 to 1) have been reported for this compound in combination with chemotherapeutic agents, suggesting either synergism or an additive effect of these combination treatments nih.gov.

The re-sensitization of MDR cancer cells by this compound suggests its potential as a P-gp modulator for synergistic cancer treatment nih.govsemanticscholar.org.

Exploration of Other Potential Molecular Targets and Intracellular Signaling Pathways In Vitro

While the primary focus of research on this compound's mechanism in overcoming MDR has been on P-gp inhibition, exploration into other potential molecular targets and intracellular signaling pathways in vitro is ongoing.

Studies have indicated that this compound's interaction with P-gp involves stimulating its ATPase activity nih.govresearchgate.net. Molecular docking results have suggested that this compound may bind similarly to the nucleotide-binding domain (NBD) of P-gp, indicating that its inhibition of drug efflux could be related to ATP binding to P-gp nih.gov. However, studies using a P-gp conformation-specific antibody (UIC2) did not show a significant influence of this compound treatment on the fluorescence intensity compared to the control, suggesting that this compound might not induce a major conformational change in P-gp to the open form, unlike positive controls such as vinblastine nih.gov.

The kinetic interaction mechanisms between this compound and P-gp substrates have also been investigated. In doxorubicin efflux assays, this compound demonstrated noncompetitive inhibition, reducing the maximal efflux rate (Vmax) of doxorubicin while the Michaelis-Menten constant (Km) remained unchanged nih.gov. This contrasts with the competitive inhibition observed with rhodamine 123 efflux, where this compound affected the affinity (Km) but not the Vmax nih.gov.

Beyond P-gp, the broader effects of this compound on intracellular signaling pathways in cancer cells, particularly in the context of reversing drug resistance and inducing apoptosis, warrant further investigation. While direct evidence from the provided sources specifically detailing other in vitro molecular targets or signaling pathways modulated by this compound is limited beyond its interaction with P-gp, the observed increase in vincristine-induced apoptosis in MDR cells suggests an impact on cell death pathways nih.gov. The mechanisms underlying the synergistic induction of apoptosis in MDR cancer cells by combinations involving this compound represent an area for further research nih.gov.

Computational Chemistry Approaches for Ligand-Target Interactions (e.g., Molecular Docking, In Silico Predictions)

Computational chemistry approaches, such as molecular docking and in silico predictions, play a valuable role in understanding the potential interactions between ligands like this compound and their biological targets, as well as in the design of novel compounds mdpi.comresearchgate.netfrontiersin.org.

Molecular docking simulations have been employed to investigate the binding of this compound to P-gp nih.gov. These studies have suggested that this compound binds similarly to the NBD (ATPase binding site) of P-gp nih.gov. This computational finding supports the experimental observation that this compound stimulates P-gp ATPase activity and that its inhibitory effect on drug efflux is likely linked to ATP binding nih.gov. The docking results provide insights into the potential binding modes and interactions between this compound and key regions of the P-gp transporter nih.gov.

In silico approaches, including molecular docking, are widely used in structure-based drug design to predict the binding conformations and affinities of small molecules to target proteins mdpi.comresearchgate.netnih.gov. These methods can help prioritize compounds for experimental testing and provide a theoretical basis for understanding observed biological activities researchgate.netfrontiersin.org. While the provided sources specifically highlight molecular docking of this compound with P-gp, computational methods can also be applied to explore potential interactions with other hypothesized targets or to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and its derivatives.

The use of computational techniques like molecular dynamics simulations can further assess the dynamic stability of ligand-receptor complexes and refine the understanding of binding interactions frontiersin.org. Although not explicitly detailed for this compound beyond the initial docking studies with P-gp in the provided context, such in silico methods are powerful tools for elucidating the molecular basis of this compound's biological effects and guiding future research and compound design efforts.

Structure Activity Relationship Sar Studies of Isotenulin and Its Analogs

Identification of Essential Pharmacophores for P-gp Modulatory Activity

Studies have indicated that Isotenulin inhibits P-gp efflux function by stimulating P-gp ATPase activity. targetmol.comtargetmol.commedchemexpress.commedchemexpress.comnih.govnih.gov This suggests that the interaction of this compound with P-gp involves binding sites that influence ATP hydrolysis, a key step in the P-gp transport cycle. While specific pharmacophores of this compound for P-gp modulation are not explicitly detailed in the provided search results, the fact that it stimulates ATPase activity points towards an interaction with or influence on the nucleotide-binding domains (NBDs) of P-gp, or the transmembrane domains (TMDs in a way that affects NBD function). scirp.orgresearchgate.net The sesquiterpene lactone scaffold itself is likely a crucial component of the pharmacophore. jst.go.jpresearchgate.net

Impact of Specific Structural Modifications on Efflux Inhibition Potency

Research comparing this compound with its analog, Tenulin (B101169), has provided insights into the impact of structural differences on P-gp inhibition. Both Tenulin and this compound significantly inhibit P-gp efflux function and can overcome multidrug resistance in cancer cells. sci-hub.senih.govnih.govjst.go.jpresearchgate.net Kinetic studies have shown that Tenulin and this compound interact with the efflux of different P-gp substrates (like rhodamine 123 and doxorubicin) through distinct mechanisms, suggesting that subtle structural variations can influence their binding sites and inhibitory kinetics. nih.govnih.govresearchgate.net For instance, one study indicated that Tenulin and this compound inhibited rhodamine 123 efflux via competitive inhibition, while inhibiting doxorubicin (B1662922) efflux via a noncompetitive mechanism. nih.gov This highlights the sensitivity of P-gp interactions to structural nuances of the inhibitor.

Table 1: Comparative Interaction Mechanisms of Tenulin and this compound with P-gp Substrates

| Compound | Substrate | Inhibition Mechanism |

| Tenulin | Rhodamine 123 | Competitive |

| This compound | Rhodamine 123 | Competitive |

| Tenulin | Doxorubicin | Noncompetitive |

| This compound | Doxorubicin | Noncompetitive |

*Based on findings from Chang et al. (2019). nih.gov

Rational Design Principles for Enhanced Efflux Pump Inhibitors based on this compound Scaffold

The understanding gained from SAR studies on this compound and its analogs can inform the rational design of novel and more potent efflux pump inhibitors. Key principles would involve identifying and optimizing the essential pharmacophores for P-gp interaction and ATPase stimulation. targetmol.comscirp.orgdntb.gov.ua The distinct interaction mechanisms observed for this compound and Tenulin with different substrates suggest that structural modifications can be strategically employed to tune the inhibitory profile and potentially improve selectivity or potency towards specific P-gp functions or in different cellular contexts. nih.gov

Rational design efforts could focus on:

Modifying the sesquiterpene lactone core to enhance binding affinity to P-gp.

Introducing functional groups that promote favorable interactions with key amino acid residues in the drug-binding pockets or at the interfaces influencing ATPase activity. researchgate.net

Synthesizing analogs with altered physicochemical properties (e.g., lipophilicity, polarity) to improve cellular uptake and target engagement.

Investigating the impact of rigid or flexible linkers if designing dimeric or hybrid molecules based on the this compound scaffold. sci-hub.se

The goal of such rational design is to develop compounds with improved potency in inhibiting P-gp-mediated efflux, potentially lower toxicity, and favorable pharmacokinetic properties, ultimately aiming to enhance the efficacy of co-administered chemotherapeutic agents in overcoming MDR. scirp.orgnih.gov

Advanced Methodologies and Future Research Directions in Isotenulin Studies

The exploration of Isotenulin and its therapeutic potential is entering a new phase, driven by technological advancements that allow for deeper and more rapid analysis. Future research will increasingly rely on sophisticated analytical techniques, high-throughput methodologies, and computational approaches to unlock the full potential of the this compound scaffold. These advanced strategies are pivotal for moving beyond basic characterization to detailed mechanistic understanding, novel analog discovery, and targeted therapeutic development.

Q & A

Q. How is the molecular structure of isotenulin characterized, and what methods ensure accuracy in its identification?

this compound’s structure is determined via single-crystal X-ray diffraction (SCXRD), which resolves its stereochemistry and confirms the presence of a fused seven-membered ring with two five-membered rings (cyclopentanone and lactone). Key parameters include displacement ellipsoids (drawn at 50% probability) and hydrogen-bonding networks analyzed using software like Bruker APEXII CCD. Structural validation requires R-factor values ≤0.043 and wR ≤0.100, with a data-to-parameter ratio ≥13.9 to ensure refinement reliability . For novel compounds, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are mandatory to confirm purity and identity, while known compounds require cross-referencing with crystallographic databases (e.g., Cambridge Structural Database) .

Q. What experimental protocols are recommended for isolating this compound from natural sources like Helenium amarum?

Isolation involves sequential extraction using polar solvents (e.g., methanol or ethanol) followed by chromatographic separation (column chromatography, HPLC). Key steps include:

- Fractionation : Monitor fractions via thin-layer chromatography (TLC) with UV/fluorescence detection.

- Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to obtain diffraction-quality crystals.

- Purity validation : Use melting point analysis and HPLC-PDA (photodiode array) to confirm ≥95% purity.

Supporting information must detail solvent ratios, column dimensions, and retention times to enable reproducibility .

Q. What are the foundational pharmacological mechanisms of this compound in multidrug resistance (MDR) reversal?

this compound inhibits P-glycoprotein (P-gp), an ATP-dependent efflux pump overexpressed in resistant cancer cells (e.g., KB-vin). Key assays include:

- Cytotoxicity testing : Co-treatment with chemotherapeutics (e.g., doxorubicin) to measure IC50 shifts. This compound (40 µM) reduces doxorubicin’s IC50 by 17.1-fold in KB-vin cells .

- Combination index (CI) analysis : Use CompuSyn software to quantify synergism (CI <1). This compound + doxorubicin yields CI = 0.22–1.0, indicating additive/synergistic effects .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s binding affinity vs. functional efficacy in P-gp inhibition?

Discrepancies between computational docking scores and in vitro efficacy require:

- Docking validation : Use multiple P-gp conformations (e.g., inward-facing vs. outward-facing) from RCSB PDB (e.g., 5KPI). Compare this compound’s binding energy (-CDOCKER = 23.1383) with mutagenesis studies targeting residues like GLU180 and LYS883 .

- Kinetic assays : Perform Lineweaver-Burk analysis to determine inhibition type (competitive/non-competitive). Measure changes in Km and Vmax for doxorubicin efflux in the presence of this compound .

- Statistical rigor : Report mean ± SE from ≥3 independent experiments with triplicate replicates. Specify p-values (e.g., p<0.05) for significance claims .

Q. What methodological frameworks are optimal for analyzing this compound’s synergistic interactions with chemotherapeutics?

Adopt the PICOT framework to structure studies:

- Population : Resistant cancer cell lines (e.g., KB-vin).

- Intervention : this compound (20–40 µM) + chemotherapeutic (e.g., vincristine).

- Comparison : Verapamil (positive control) or monotherapy.

- Outcome : IC50 reduction, CI values.

- Time : 72-hour exposure to capture full efflux inhibition .

For reproducibility, document cell culture conditions (e.g., media, passage number) and instrument calibration (e.g., plate reader wavelengths) .

Q. How can researchers address variability in this compound’s bioactivity across different cancer models?

- Model stratification : Compare this compound’s efficacy in epithelial (e.g., KB-vin) vs. hematologic (e.g., K562/ADR) cancer lines.

- Mechanistic profiling : Quantify P-gp expression via Western blot or flow cytometry to correlate activity with target density.

- Data normalization : Express results as fold-changes relative to baseline efflux rates. Use ANOVA with post-hoc tests (e.g., Tukey’s) for cross-model comparisons .

Methodological Guidelines

- Data presentation : Tables must include 95% confidence intervals for IC50 values and cite statistical software (e.g., GraphPad Prism). Avoid >3 significant figures unless justified by instrument precision .

- Ethical reporting : Disclose funding sources (e.g., NSF MRI Program) and conflicts of interest in acknowledgments .

- Contradiction analysis : Apply iterative qualitative frameworks (e.g., FINER criteria) to evaluate feasibility and novelty when revising hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。